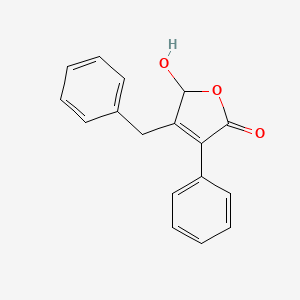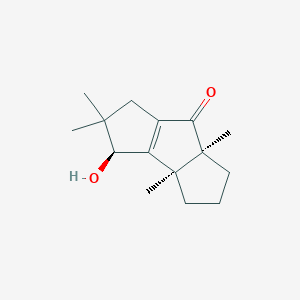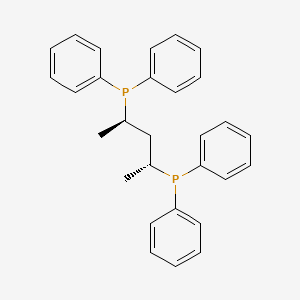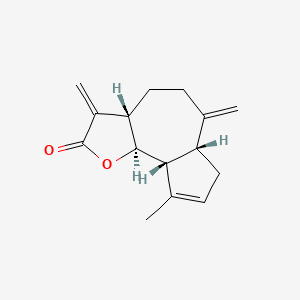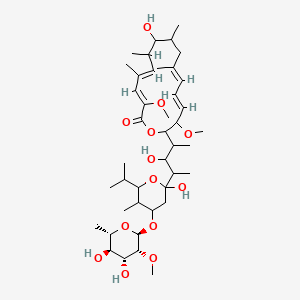
Leucanicidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucanicidin is a novel insecticidal macrolide produced by the bacterium Streptomyces halstedii. This compound has garnered significant attention due to its potent insecticidal properties, particularly against the common army worm, Leucania separata . The structure of this compound is characterized by a 16-membered macrolide ring, making it a unique addition to the family of macrolide antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leucanicidin is primarily obtained through fermentation processes involving Streptomyces halstedii. The mycelia of Streptomyces halstedii are extracted with acetone, and the active substance is transferred to chloroform. The compound is then isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate solvent system and crystallized as needles from chloroform-hexane .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces halstedii under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Leucanicidin undergoes various chemical reactions, including hydrolysis, acetylation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Treatment with hydrochloric acid followed by acetylation produces 2-O-methyl-1,3,4-triacetyl-α-L-rhamnose.
Glycosylation: The compound can be glycosylated using specific glycosyltransferases, resulting in derivatives with modified biological activities.
Major Products Formed:
Hydrolysis and Acetylation: Produces acetylated rhamnose derivatives.
Glycosylation: Results in glycosylated macrolides with enhanced or altered biological properties.
Aplicaciones Científicas De Investigación
Leucanicidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide structures and their reactivity.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its antibiotic properties and potential therapeutic applications.
Industry: Utilized in the development of bioinsecticides for agricultural use.
Mecanismo De Acción
Leucanicidin is similar to other macrolide compounds such as bafilomycins and hyglosidins. it is unique due to its glycosylated structure, which imparts distinct biological activities .
Comparación Con Compuestos Similares
Bafilomycins: Known for their antibiotic properties and structural similarity to leucanicidin.
Hyglosidins: Share a similar macrolide ring structure but differ in their glycosylation patterns.
This compound stands out due to its potent insecticidal activity and unique glycosylation, making it a valuable compound for both scientific research and practical applications.
Propiedades
Fórmula molecular |
C42H70O13 |
|---|---|
Peso molecular |
783.0 g/mol |
Nombre IUPAC |
(3Z,5E,11E,13E)-16-[4-[4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14+,22-15+,23-18+,31-19-/t24?,25?,26?,27?,28?,29-,30?,32?,33?,34?,35-,36+,37?,38?,39+,41-,42?/m0/s1 |
Clave InChI |
KFLYTTUTONVURR-ZJFPNZJHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC(OC(C2C)C(C)C)(C(C)C(C(C)C3C(/C=C/C=C(/CC(C(C(/C=C(/C=C(/C(=O)O3)\OC)\C)C)O)C)\C)OC)O)O)OC)O)O |
SMILES canónico |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Sinónimos |
leucanicidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)

